molecular formula C11H14BNO3 B7360016 (1-Benzoylpyrrolidin-3-yl)boronic acid

(1-Benzoylpyrrolidin-3-yl)boronic acid

Cat. No.: B7360016
M. Wt: 219.05 g/mol
InChI Key: CKJPWXGCJVZYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzoylpyrrolidin-3-yl)boronic acid is a specialized organoboron compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. This reagent features a boronic acid functional group tethered to a pyrrolidine scaffold, which is further substituted with a benzoyl group. The presence of the boronic acid moiety makes this compound a crucial substrate in metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules and pharmaceutical candidates . Boronic acids like this compound have gained significant importance in pharmaceutical research since the approval of boronic acid-containing drugs such as bortezomib, ixazomib, and vaborbactam . These compounds demonstrate diverse biological activities including anticancer, antibacterial, and antiviral properties . The unique physicochemical properties of boronic acids, including their ability to act as Lewis acids and form reversible complexes with biological nucleophiles, make them particularly valuable for designing enzyme inhibitors and sensor molecules . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for various applications. The compound requires proper storage under an inert atmosphere at freezer temperatures (below -20°C) to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1-benzoylpyrrolidin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO3/c14-11(9-4-2-1-3-5-9)13-7-6-10(8-13)12(15)16/h1-5,10,15-16H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJPWXGCJVZYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCN(C1)C(=O)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Halogenation

The synthesis typically begins with 3-bromo-1-benzoylpyrrolidine, where the benzoyl group protects the pyrrolidine nitrogen from undesired side reactions during subsequent metalation. Halogenation at the 3-position is achieved via radical bromination or electrophilic substitution, though yields for pyrrolidine derivatives remain moderate (50–65%) due to competing N-bromination.

Lithium-Halogen Exchange

Treatment of 3-bromo-1-benzoylpyrrolidine with n-butyllithium (-78°C, THF) generates a lithiated intermediate, which reacts with triisopropyl borate (B(OiPr)₃) to install the boronic ester. Quenching with acidic methanol yields the free boronic acid. This method achieves 70–85% yields but requires strict anhydrous conditions to prevent protonation.

Critical Parameters:

  • Temperature Control : Lithiation below -70°C minimizes decomposition.

  • Solvent : THF enhances metalation efficiency compared to Et₂O.

  • Boron Source : Trimethyl borate (B(OMe)₃) reduces steric hindrance but increases hydrolysis sensitivity.

Transition-Metal-Catalyzed Borylation

Miyaura Borylation

Palladium-catalyzed coupling of 3-bromo-1-benzoylpyrrolidine with bis(pinacolato)diboron (B₂pin₂) in the presence of PdCl₂(dppf) (5 mol%) and KOAc (3 eq.) in dioxane (80°C, 12 h) provides the pinacol boronic ester. Acidic hydrolysis (HCl, MeOH) then delivers the boronic acid in 65–78% overall yield.

Optimization Insights:

  • Catalyst Selection : Pd(OAc)₂ with XPhos ligand improves turnover for sterically hindered substrates.

  • Base : Potassium carbonate minimizes ester hydrolysis side reactions.

Iridium-Catalyzed C–H Borylation

Directed Ortho-Metallation (DoM)

Lithiation-Borylation Sequence

The benzoyl group directs deprotonation at the 3-position using LDA (lithium diisopropylamide) in THF (-78°C). Subsequent trapping with B(OMe)₃ affords the boronic ester, which is hydrolyzed to the acid (55–68% yield).

Challenges:

  • Competing Side Reactions : Over-lithiation leads to ring-opening byproducts.

  • Solvent Effects : Hexane/THF mixtures improve selectivity but reduce reaction rates.

Boronic Ester Intermediates and Hydrolysis

Pinacol Ester Synthesis

Miyaura borylation produces the pinacol ester, which is isolated via silica gel chromatography (hexane/EtOAc). Hydrolysis with 1 M HCl in MeOH (rt, 4 h) achieves near-quantitative conversion to the boronic acid.

MIDA Boronate Stability

The N-methyliminodiacetic acid (MIDA) boronate derivative enhances stability during purification. Synthesis involves reacting the lithiated pyrrolidine with B(MIDA)Cl (60% yield), followed by mild hydrolysis (pH 5 buffer).

Comparative Analysis of Methods

MethodStarting MaterialConditionsYield (%)AdvantagesLimitations
Halogen-Metal Exchange3-Bromo-1-benzoylpyrrolidinen-BuLi, B(OiPr)₃, THF, -78°C70–85High regioselectivityMoisture-sensitive
Miyaura Borylation3-Bromo-1-benzoylpyrrolidinePdCl₂(dppf), B₂pin₂, dioxane, 80°C65–78Scalable, mild conditionsRequires halogenated precursor
Ir-Catalyzed C–H Borylation1-Benzoylpyrrolidine[Ir(OMe)(COD)]₂, dtbpy, hexane~40No pre-functionalizationLow yield, poor regioselectivity
Directed Metallation1-BenzoylpyrrolidineLDA, B(OMe)₃, THF, -78°C55–68Avoids halogenationSensitive to steric hindrance

Mechanistic Considerations and Side Reactions

Protodeboronation

The electron-deficient pyrrolidine ring accelerates protodeboronation under acidic conditions. Stabilization strategies include:

  • Low-Temperature Workup : Quenching below 0°C.

  • Buffered Hydrolysis : Using ammonium acetate (pH 7) during ester cleavage.

Benzoyl Group Stability

The benzoyl protecting group remains intact under Miyaura conditions (80°C) but may hydrolyze in strongly acidic or basic media. Alternative protecting groups (e.g., tert-butoxycarbonyl) are less effective for directing metallation .

Chemical Reactions Analysis

Types of Reactions

(1-Benzoylpyrrolidin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) . Reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .

Scientific Research Applications

While there are no search results for the applications of "(1-Benzoylpyrrolidin-3-yl)boronic acid" specifically, the search results discuss boronic acids and their derivatives generally, including their applications in organic synthesis, medicinal chemistry, andClick reactions .

General Applications of Boronic Acids
Boronic acids are used in a wide range of organic reactions, preparation of sensors for carbohydrates, and as potential pharmaceuticals . Boronic acids have demonstrated anticancer, antibacterial, and antiviral activity, and have been used as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities .

Boronic Acids in Organic Synthesis
Boronic acids and borate esters can be used as catalysts and reagents in synthetic organic synthesis . For example, 2-pyridineboronic acid can undergo C–N coupling with morpholine .

Boronic Acids in Medicinal Chemistry
Boronic acids are important in medicinal chemistry for preparing inhibitors of hydrolytic enzymes, in boron neutron capture therapy (BNCT), quorum sensing inhibition, and antifungal agent development . Bortezomib is an FDA-approved anticancer agent . N-dipeptidyl boronic acid is used to treat multiple myeloma . Vaborbactam is a cyclic boronic acid, a β-lactamase inhibitor, and has been used in combination with antibiotics for the treatment of urinary, abdominal, and lung infections .

Boronic Acids in Click Chemistry
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions and have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

Boronic Acids for Prostate Cancer Treatment
A series of potential flutamide-like antiandrogens has been designed and synthesized to treat prostate cancer . Carboxamides substituted with 5-chloropyrazine were the most active compounds . The addition of fluorine in the ortho position in the benzene core next to the free boronic acid resulted in a significant increase in the antiproliferative activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Boronic Acid Derivatives

Structural and Electronic Properties

The benzoyl-pyrrolidine backbone distinguishes this compound from simpler aryl boronic acids. Key comparisons include:

Compound Substituents Key Features
Phenanthren-9-yl boronic acid Polycyclic aromatic High lipophilicity; IC50 = 0.2251 µM (4T1 breast cancer cells)
6-Hydroxynaphthalen-2-yl boronic acid Naphthol derivative Enhanced solubility due to -OH group; IC50 = 0.1969 µM
3-AcPBA Acetamidophenylboronic acid High pKa (~9.2); limited glucose binding at physiological pH
Phenylboronic acid Simple aryl Diagnostic utility for β-lactamase detection

The benzoyl group in (1-Benzoylpyrrolidin-3-yl)boronic acid may improve solubility compared to purely aromatic analogs (e.g., phenanthren-9-yl boronic acid), which often precipitate in aqueous media .

Acidity (pKa) and Reactivity

Boronic acid pKa values critically influence their binding to diols (e.g., glucose) and stability under physiological conditions. Key findings:

  • 3-AcPBA and 4-MCPBA : pKa > 9, limiting utility in physiological environments (pH 7.4) .
  • This compound : Predicted pKa near 8–9, based on benzoyl electron-withdrawing effects, which may enhance diol binding at neutral pH compared to 3-AcPBA .
Antiproliferative Effects:
  • Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids : Demonstrated sub-micromolar cytotoxicity in triple-negative breast cancer (4T1) cells .
  • β-Amido boronic acids : Pinacol-protected analogs (e.g., 3d-pin) show reduced binding affinity compared to free boronic acids (e.g., 3d), emphasizing the importance of boronic acid availability .

The benzoyl-pyrrolidine scaffold may enhance proteasome inhibition, akin to bortezomib, a boronic acid-based therapeutic. Notably, EGCG (epigallocatechin gallate) selectively antagonizes boronic acid-containing proteasome inhibitors, suggesting a unique mechanism for this class .

Solubility and Stability

  • Hydrophobic analogs (e.g., pyren-1-yl boronic acid): Prone to precipitation in cell culture media, limiting in vitro utility .
  • Phenylboronic acid: Superior diagnostic performance over APBA (aminophenylboronic acid) due to balanced solubility and reactivity .

The pyrrolidine ring in this compound likely mitigates precipitation risks observed in polycyclic analogs, though esterification (e.g., pinacol protection) may further modulate solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Benzoylpyrrolidin-3-yl)boronic acid, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves coupling pyrrolidine derivatives with benzoyl groups followed by boronic acid functionalization. Optimization may include adjusting reaction conditions (e.g., solvent, catalyst, temperature) to improve yield. Purity validation employs techniques like HPLC for separation (e.g., using C18 columns) and characterization via NMR (¹H/¹³C) and mass spectrometry to confirm molecular structure . Trace impurities (e.g., residual boronic acids) are quantified using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, achieving detection limits below 1 ppm .

Q. How does this compound interact with diols, and what factors influence binding affinity?

  • Methodological Answer : The boronic acid forms reversible covalent bonds with 1,2- or 1,3-cis-diols via boronate ester formation. Binding affinity is pH-dependent due to the acidity of the boronic acid (pKa ~8–10) and diol protonation states. Thermodynamic studies using isothermal titration calorimetry (ITC) or fluorescence titration quantify binding constants (Kd). For example, fructose typically exhibits higher affinity (Kd ~10⁻³ M) than glucose (Kd ~10⁻² M) due to favorable stereoelectronics . Buffer composition (e.g., borate interference) and temperature must be controlled to avoid artifacts .

Advanced Research Questions

Q. What strategies are employed to integrate this compound into covalent inhibitors for therapeutic targets?

  • Methodological Answer : Boronic acids act as reversible covalent warheads targeting catalytic nucleophiles (e.g., serine proteases, proteasomes). Rational design involves:

  • Structural mimicry : Aligning the compound's geometry with the substrate's transition state (e.g., peptidomimetics for proteasome inhibition) .
  • Computational docking : Using molecular dynamics simulations to predict binding modes and optimize interactions (e.g., with Thr1 in the 20S proteasome) .
  • Prodrug synthesis : Protecting boronic acids as esters (e.g., pinacol esters) to enhance stability during synthesis and delivery .

Q. How can LC-MS/MS methods be optimized for detecting trace impurities of boronic acids in pharmaceutical compounds?

  • Methodological Answer : Key steps include:

  • Ionization optimization : Using electrospray ionization (ESI) in negative mode for underivatized boronic acids to enhance sensitivity .
  • MRM transitions : Selecting precursor-to-product ion pairs (e.g., m/z 179 → 135 for methyl phenyl boronic acid) with collision energy tuned to maximize signal-to-noise .
  • Sample preparation : Avoiding derivatization by leveraging boronic acid’s inherent ionization efficiency. Validation per ICH guidelines ensures linearity (R² >0.99), accuracy (90–110%), and precision (RSD <5%) .

Q. How do kinetic studies resolve discrepancies between binding rates and thermodynamic data for boronic acid-diol interactions?

  • Methodological Answer : Stopped-flow kinetics measures kon and koff rates to dissect binding mechanisms. For example, fructose’s higher kon (~10³ M⁻¹s⁻¹) vs. glucose (~10² M⁻¹s⁻¹) explains its stronger affinity despite similar thermodynamic profiles . Discrepancies arise when secondary interactions (e.g., hydrophobic effects in glycoproteins) contribute to stability, requiring surface plasmon resonance (SPR) to decouple specific vs. nonspecific binding .

Q. What in vitro models evaluate the anticancer potential of this compound derivatives?

  • Methodological Answer :

  • Cell viability assays : Glioblastoma cells (e.g., U87-MG) are treated with varying concentrations (1–100 µM) and assessed via MTT or resazurin assays after 48–72 hours .
  • Mechanistic studies : Western blotting detects proteasome inhibition (e.g., accumulation of polyubiquitinated proteins) .
  • Selectivity profiling : Comparing IC50 values in cancer vs. normal cell lines (e.g., HEK293) to assess therapeutic index .

Data Contradiction Analysis

Q. How can conflicting reports on boronic acid-diol binding specificity be addressed experimentally?

  • Methodological Answer : Contradictions often arise from:

  • Buffer interference : Borate buffers compete with diols, artificially lowering apparent affinity. Substituting with HEPES or MOPS buffers at physiological pH (7.4) mitigates this .
  • Secondary interactions : Non-specific binding (e.g., hydrophobic interactions with glycoproteins) is identified via competitive elution with sorbitol or elevated pH (≥9) to disrupt boronate esters .
  • Technique limitations : Fluorescence-based assays may miss weak interactions; complementary methods like ITC or SPR provide orthogonal validation .

Tables

Table 1 : Key Analytical Parameters for Boronic Acid Detection via LC-MS/MS

ParameterValue/DescriptionReference
LOD0.1–0.5 ppm
LOQ0.3–1.0 ppm
Linearity Range0.5–100 ppm (R² >0.99)
Ionization ModeESI-negative
MRM TransitionPrecursor → Product Ion (e.g., 179 → 135)

Table 2 : Comparative Binding Kinetics of Boronic Acids with Sugars

Sugarkon (M⁻¹s⁻¹)Kd (M)TechniqueReference
D-Fructose~1.2 × 10³1.3 × 10⁻³Stopped-Flow
D-Glucose~2.5 × 10²1.1 × 10⁻²Fluorescence
D-Mannose~5.0 × 10²3.5 × 10⁻³ITC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.